VEGFR-2/c-Met-IN-2 VEGFR-2/c-Met-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16602370
InChI: InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31)
SMILES:
Molecular Formula: C22H15ClN4O3S
Molecular Weight: 450.9 g/mol

VEGFR-2/c-Met-IN-2

CAS No.:

Cat. No.: VC16602370

Molecular Formula: C22H15ClN4O3S

Molecular Weight: 450.9 g/mol

* For research use only. Not for human or veterinary use.

VEGFR-2/c-Met-IN-2 -

Specification

Molecular Formula C22H15ClN4O3S
Molecular Weight 450.9 g/mol
IUPAC Name N-[(4-chlorophenyl)carbamothioyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)benzamide
Standard InChI InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31)
Standard InChI Key USQZQKCOSSCRRL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Physicochemical Profile

Structural Characteristics

VEGFR-2/c-Met-IN-2 possesses a molecular weight of 450.9 g/mol and the systematic IUPAC name derived from its heterocyclic core structure containing chlorinated aromatic systems coupled with triazole and sulfone functionalities . The presence of both hydrogen bond donors (HBD=3) and acceptors (HBA=7) facilitates target engagement while maintaining Lipinski rule compliance.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC22H15ClN4O3S
CAS Registry3017162-04-5
XLogP33.8 (predicted)
Topological Polar Surface Area109 Ų
Heavy Atom Count31

Solubility and Formulation Challenges

The compound exhibits limited aqueous solubility (<1 mg/mL), necessitating specialized formulation approaches for in vivo administration . Three validated injection formulations have been developed:

Table 2: Recommended Formulation Protocols

FormulationComponents (v/v)Preparation Protocol
1DMSO:Tween80:Saline=10:5:85Sequential mixing with saline pH adjustment
2DMSO:PEG300:Tween80:Saline=10:40:5:45Vortex-assisted emulsification
3DMSO:Corn oil=10:90Direct solubilization with lipid carrier

Stability studies confirm a 6-month shelf life at -80°C in lyophilized form, with thermal degradation observed above 40°C .

Pharmacological Mechanism and Target Engagement

Dual Kinase Inhibition Dynamics

VEGFR-2/c-Met-IN-2 occupies the ATP-binding pockets of both kinases through a unique binding mode. Molecular modeling suggests that the chlorophenyl group forms hydrophobic interactions with VEGFR-2's Leu840 and Val848, while the triazole moiety coordinates with c-Met's catalytic lysine (K1110) . This dual engagement disrupts downstream signaling cascades, including:

  • VEGFR-2-mediated PI3K/AKT/mTOR pathway activation

  • c-Met-dependent STAT3 phosphorylation and RAS/MAPK signaling

Table 3: Kinase Inhibition Profiling

TargetIC50 (nM)Selectivity Index (vs. Normal Cells)
VEGFR-2833.2
c-Met483.5

The selectivity index was calculated from cytotoxicity assays in HCT116 colorectal cancer cells versus FHC normal colonic epithelium .

Translational Development Considerations

Pharmacokinetic Optimization

Despite favorable target engagement, the compound's high plasma protein binding and rapid extrahepatic distribution present formulation challenges. Nanoencapsulation strategies using PEGylated liposomes have increased bioavailability from 12% to 38% in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator